Benzyl 1,2-dichlorovinyl sulfide
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Overview
Description
Benzyl 1,2-dichlorovinyl sulfide is an organic compound with the molecular formula C9H8Cl2S It contains a benzyl group attached to a 1,2-dichlorovinyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 1,2-dichlorovinyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl halides with thiols under specific conditions. For example, benzyl bromides can react with potassium thioacetate in the presence of Oxone® to yield the desired sulfide . Another method involves the use of environmentally friendly aryl dithiocarbamates and benzyl halides with copper chloride as a catalyst and cesium carbonate as a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The use of metal catalysts and green reagents is preferred to ensure high yields and minimize environmental impact. The reaction conditions are optimized to achieve efficient conversion and product purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,2-dichlorovinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different sulfur-containing products.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1,2-dichlorovinyl sulfide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 1,2-dichlorovinyl sulfide involves its interaction with molecular targets through its reactive functional groups. The benzyl group can undergo resonance stabilization, facilitating various chemical transformations . The compound’s sulfur moiety can participate in redox reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the sulfur moiety.
Benzyl bromide: Similar but contains a bromine atom instead of chlorine.
Benzyl alcohol: Contains a hydroxyl group instead of the dichlorovinyl sulfide moiety.
Uniqueness
Benzyl 1,2-dichlorovinyl sulfide is unique due to the presence of both the benzyl and dichlorovinyl sulfide groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
91085-62-0 |
---|---|
Molecular Formula |
C9H8Cl2S |
Molecular Weight |
219.13 g/mol |
IUPAC Name |
[(Z)-1,2-dichloroethenyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C9H8Cl2S/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ |
InChI Key |
GRWSOMTVEZZLOU-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=C/Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=CCl)Cl |
Origin of Product |
United States |
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